N-(1H-indazol-5-yl)-2-methylbenzamide
Description
Structure
2D Structure
Properties
CAS No. |
710329-42-3 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-2-methylbenzamide |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-3-5-13(10)15(19)17-12-6-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
JDJLVNSERXCYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Biological Activities and Preclinical Efficacy of N 1h Indazol 5 Yl 2 Methylbenzamide Derivatives
Preclinical Antineoplastic and Anticancer Activities
The indazole nucleus is a key component in several FDA-approved small molecule anti-cancer drugs, highlighting the therapeutic potential of this scaffold. researchgate.net Research into N-(1H-indazol-5-yl)-2-methylbenzamide and related structures has revealed significant preclinical activity against various cancer types, operating through diverse mechanisms of action.
In Vitro Cytotoxicity and Antiproliferative Studies Across Diverse Cancer Cell Lines
A substantial body of research has demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives against a wide array of human cancer cell lines. Novel series of indazole derivatives have shown potent activity against lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29) cancer cell lines, with IC50 values reported in the low micromolar and even nanomolar range. researchgate.net For instance, certain 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs exhibited IC50 values ranging from 0.010±0.0042 to 12.8±3.77 μM across these cell lines. researchgate.net
Similarly, N-(6(4)-indazolyl)benzenesulfonamide derivatives have been evaluated for their antiproliferative activity against human ovarian carcinoma (A2780), human lung adenocarcinoma (A549), and murine leukemia (P388) cell lines. nih.gov Specific compounds within this series demonstrated significant efficacy, with IC50 values as low as 0.50 ± 0.09 μM. nih.gov The antiproliferative activity of these compounds underscores their potential as lead structures for the development of new cancer chemotherapeutics.
Below is a summary of the in vitro antiproliferative activities of various indazole and benzamide (B126) derivatives against different cancer cell lines.
| Compound/Derivative Series | Cancer Cell Line | Cell Line Type | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs | A549 | Lung | 0.010 - 12.8 | researchgate.net |
| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs | MCF7 | Breast | 0.010 - 12.8 | researchgate.net |
| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs | A375 | Melanoma | 0.010 - 12.8 | researchgate.net |
| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs | HT-29 | Colon | 0.010 - 12.8 | researchgate.net |
| N-(6(4)-indazolyl)benzenesulfonamide (Compound 2c) | A2780, A549, P388 | Ovarian, Lung, Leukemia | 0.50 - 1.83 | nih.gov |
| N-(6(4)-indazolyl)benzenesulfonamide (Compound 3c) | A2780, A549, P388 | Ovarian, Lung, Leukemia | 0.58 - 5.83 | nih.gov |
| Indolyl-hydrazinyl-thiazole derivative (Compound 1) | A2780 | Ovarian | 11.6 | nih.gov |
| Indolyl-hydrazinyl-thiazole derivative (Compound 3) | A2780 | Ovarian | 12.4 | nih.gov |
| Indolyl-hydrazinyl-thiazole derivative (Compound 1) | HeLa | Cervical | 22.4 | nih.gov |
| Indolyl-hydrazinyl-thiazole derivative (Compound 3) | HeLa | Cervical | 19.4 | nih.gov |
Mechanisms of Programmed Cell Death Induction, Including Apoptosis and Autophagy
The anticancer activity of this compound derivatives is often mediated by the induction of programmed cell death. Studies on related N-substituted benzamides have shown that these compounds can trigger apoptosis through the intrinsic pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov The inhibition of apoptosis by the overexpression of Bcl-2 in transfected cells further supports the involvement of the mitochondrial pathway. nih.gov
Furthermore, certain N-(6(4)-indazolyl)benzenesulfonamide derivatives have been shown to induce apoptosis by upregulating key pro-apoptotic markers such as p53 and bax. nih.gov In addition to apoptosis, autophagy modulation has been identified as a mechanism of action for some related compounds. nih.gov Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, for example, reduce mTORC1 activity, which leads to an increase in basal autophagy. nih.gov These compounds can also disrupt the autophagic flux by interfering with the clearance of LC3-II under starvation conditions, suggesting a complex role in modulating this cellular degradation process. nih.gov
Cell Cycle Arrest and Modulation of Proliferation Pathways
In addition to inducing cell death, this compound derivatives can exert their antiproliferative effects by arresting the cell cycle at various checkpoints. The specific phase of arrest can depend on the compound and the cancer cell line being studied. For example, some N-substituted benzamides induce a G2/M cell cycle block prior to the onset of apoptosis. nih.gov This cell cycle arrest occurs independently of p53 status, as it is observed in both p53-proficient and p53-deficient cell lines. nih.gov
Tumor Growth Inhibition in Preclinical Animal Xenograft Models
The in vitro efficacy of these compounds has been translated into in vivo antitumor activity in preclinical animal models. While specific xenograft data for this compound is not detailed in the provided context, studies on related compounds demonstrate the potential of this chemical class. Engineered three-dimensional tumor xenograft models of non-small cell lung cancer (NSCLC) have been used to evaluate inhibitors of signaling pathways crucial for tumor growth. nih.gov In these models, treatment with relevant inhibitors has led to marked inhibition of tumor growth and a dramatic reduction in tumor vascularization. nih.gov The use of patient-derived xenograft models for various cancers, including renal, liver, and lung, has shown that targeted therapies can result in significant tumor growth inhibition, sometimes superior to standard-of-care agents like sorafenib (B1663141) and sunitinib. researchgate.net These findings support the therapeutic potential of potent and specific inhibitors, such as derivatives of this compound, in a clinical setting.
Antimicrobial Activities: Antibacterial and Antifungal Potential
Beyond their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activities. The benzamide and indazole moieties are present in various compounds with known antibacterial and antifungal effects.
Broad-Spectrum In Vitro Antimicrobial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)
Derivatives incorporating the benzamide structure have demonstrated notable antibacterial activity against a range of pathogens. nanobioletters.com For instance, certain novel N-(thiazol-2-yl)benzenesulfonamides display potent activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis). nih.gov Similarly, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were tested against S. aureus (Gram-positive) and E. coli (Gram-negative), with several compounds showing effective antibacterial action. researchgate.net
The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. One study on 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives reported a compound with an MIC value of 3.12 μg/mL against both bacteria and the fungus C. albicans. nih.gov This indicates a broad spectrum of antimicrobial action.
The following table summarizes the antibacterial activity of selected benzamide and benzimidazole (B57391) derivatives.
| Compound/Derivative Series | Bacterial Strain | Gram Type | Activity (MIC or Zone of Inhibition) | Reference |
|---|---|---|---|---|
| N-benzamide derivative 5(a) | E. coli | Gram-Negative | 24 mm zone of inhibition; MIC 3.12 µg/mL | nanobioletters.com |
| N-benzamide derivative 5(a) | B. subtilis | Gram-Positive | MIC 6.25 µg/mL | nanobioletters.com |
| N-(thiazol-2-yl)benzenesulfonamide (isopropyl derivative) | S. aureus | Gram-Positive | MIC 3.9 µg/mL | nih.gov |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine (Compound 59) | Various Bacteria | Both | MIC 3.12 µg/mL | nih.gov |
| N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) | E. coli, S. aureus, K. pneumoniae, P. aeruginosa | Both | Active against all tested strains | researchgate.net |
Antifungal Activity Against Clinically Relevant Fungal Pathogens
Derivatives of the N-(1H-indazol-5-yl)-benzamide scaffold have demonstrated notable antifungal properties. Research into structurally similar compounds, such as N-(indazol-5-yl)-2-iodobenzamides, has shown promising activity against various fungal strains. nih.govresearchgate.net These findings suggest that the indazole-benzamide core is a valuable template for the development of novel antifungal agents.
The antifungal potential of this class of compounds is often attributed to their ability to interfere with essential fungal cellular processes. While the exact mechanisms are still under investigation, it is hypothesized that these derivatives may disrupt cell membrane integrity, inhibit crucial enzymes, or interfere with fungal cell wall synthesis.
Preclinical studies have evaluated the efficacy of these derivatives against a panel of clinically relevant fungal pathogens. For instance, certain N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides have shown interesting activities toward some phytopathogenic fungal strains. nih.gov The activity of these compounds underscores the importance of the N-substitution with an aromatic heterocyclic system on the benzamide moiety for antifungal efficacy. nih.govresearchgate.net
| Compound Class | Fungal Pathogen(s) | Observed Activity | Reference |
|---|---|---|---|
| N-(Indazol-5-yl)-2-iodobenzamides | Phytopathogenic fungi | Interesting activities | nih.gov |
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
The indazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. mdpi.comnih.gov Several commercially available anti-inflammatory drugs, such as Bendazac and Benzydamine, feature the 1H-indazole scaffold. mdpi.com Research has shown that indazole and its derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net
Studies on indazole derivatives have demonstrated a concentration-dependent inhibition of TNF-α. nih.gov For instance, indazole itself showed an IC50 value of 220.11 μM for TNF-α inhibition. nih.gov Furthermore, these compounds have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.net The anti-inflammatory potential of benzamides has also been recognized, with studies showing their ability to inhibit TNF-α production and the NF-κB signaling pathway. nih.gov
The combined structural features of an indazole ring and a benzamide moiety in this compound derivatives suggest a strong potential for potent anti-inflammatory activity. These compounds are hypothesized to modulate inflammatory pathways by synergistically acting on multiple targets, including pro-inflammatory cytokines and enzymes like COX-2.
Neuroprotective Effects and Potential Applications in Neurological Research
While direct studies on the neuroprotective effects of this compound are limited, the broader classes of indazole and benzamide derivatives have shown promise in neurological research. nih.govnih.gov Indazole-5-carboxamides have been investigated for their affinity for monoamine oxidases, which are potential therapeutic targets for Parkinson's disease. nih.gov
Benzimidazole derivatives, which share structural similarities with indazoles, have been shown to provide neuroprotection in rodent models of neurodegeneration and memory impairment. nih.gov These compounds exhibit neuroprotective effects through their free radical scavenging activity and by augmenting endogenous antioxidant proteins. nih.gov Amide alkaloids have also been investigated for their potential in Alzheimer's disease by targeting β-secretase, monoamine oxidase B, and the aggregation of amyloid-β fibrils. rsc.org Furthermore, thiazole-carboxamide derivatives are being explored as potential neuroprotective agents through their modulation of AMPA receptors. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel neuroprotective agents.
Other Emerging Preclinical Pharmacological Applications
Indazole derivatives have demonstrated significant antiprotozoal activity. mdpi.com Specifically, 2H-indazole derivatives have been shown to be more potent than the reference drug metronidazole (B1676534) against Giardia intestinalis. mdpi.com This highlights the potential of the indazole core in developing new treatments for protozoal infections.
In the realm of antiviral research, derivatives of 1H-indazole-3-carboxamide have been identified as potent agents against the Hepatitis C virus (HCV). nih.gov For instance, two analogues, 5n and 5t, displayed impressive IC50 values of 0.013 μM and 0.007 μM, respectively, making them strong candidates for further development as anti-HCV drugs. nih.gov Additionally, N-phenyl benzamides have been shown to efficiently inhibit the infection of Coxsackievirus A9 (CVA9) at low micromolar concentrations by acting as capsid binders. nih.gov
| Compound | IC50 (μM) | EC50 (μM) | Reference |
|---|---|---|---|
| 5n | 0.013 | 0.018 | nih.gov |
| 5t | 0.007 | 0.024 | nih.gov |
The anti-inflammatory properties of this compound derivatives are closely linked to their potential to inhibit cyclooxygenase (COX) enzymes. researchgate.net Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com Numerous heterocyclic compounds, including those with pyrazole (B372694) and sulfonamide moieties, have been designed as selective COX-2 inhibitors. researchgate.net
In silico studies of various heterocyclic amide derivatives have suggested their potential as COX-2 inhibitors. phcogj.com For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2, leading to the identification of a potent and selective COX-2 inhibitor. nih.gov While direct enzymatic assays on this compound are needed, the existing literature on related structures strongly supports its potential as a COX inhibitor. nih.govresearchgate.net
The immunomodulatory potential of compounds containing heterocyclic rings similar to indazole has been an area of active investigation. For instance, a study on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione, which bears structural resemblance to the indazole core, revealed significant immunomodulatory properties. Some of these compounds demonstrated highly significant inhibition of PHA-activated T-cell proliferation. This suggests that the this compound scaffold could also possess the ability to modulate immune responses, a promising avenue for future research in autoimmune diseases and other immune-related disorders.
Enzyme Inhibition Beyond Kinases (e.g., Tyrosinase, IDO1/TDO)
While the primary focus of many studies on this compound and its analogs has been on kinase inhibition, research has also explored the potential of the indazole scaffold to inhibit other classes of enzymes, such as tyrosinase, indoleamine 2,3-dioxygenase 1 (IDO1), and tryptophan 2,3-dioxygenase (TDO).
Tyrosinase Inhibition
Based on available scientific literature, there is currently no published research evaluating the inhibitory activity of this compound or its derivatives against tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of significant interest in the cosmetic and medical fields for treating hyperpigmentation disorders. While various heterocyclic compounds have been investigated as tyrosinase inhibitors, the potential of the indazole scaffold in this context remains an unexplored area of research.
IDO1 and TDO Inhibition
The indazole nucleus has been identified as a promising pharmacophore for the inhibition of IDO1 and TDO, enzymes that play a crucial role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism. acs.org Overexpression of these enzymes in the tumor microenvironment helps cancer cells evade the immune system.
Several studies have reported the synthesis and evaluation of various indazole derivatives as inhibitors of these enzymes. For instance, a series of 3-substituted 1H-indazoles were assessed for their IDO1 inhibitory effects. Among the synthesized compounds, two derivatives demonstrated potent activity with IC50 values in the nanomolar range.
In another study, novel 1H-indazole derivatives with substitutions at both the 4- and 6-positions were synthesized. One of these compounds, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, showed significant IDO1 inhibitory activity. Structure-activity relationship (SAR) analyses from this research indicated that the 1H-indazole structure is a key pharmacophore for potent IDO1 inhibition and that substituents at the 4- and 6-positions are crucial for activity.
Furthermore, research into 4,6-disubstituted-1H-indazole-4-amine derivatives has yielded compounds with potent and selective TDO inhibition, as well as dual inhibitors of both IDO1 and TDO. Specifically, compounds HT-28 and HT-30 showed strong and selective inhibition of TDO, while compound HT-37 was identified as a dual inhibitor, targeting both enzymes with nanomolar to low micromolar potency.
The inhibitory activities of these representative indazole derivatives against IDO1 and TDO are summarized in the tables below.
Table 1: IDO1 Inhibitory Activity of Selected Indazole Derivatives
| Compound | Structure | IDO1 IC50 |
|---|---|---|
| 121 | 3-substituted 1H-indazole | 720 nM |
| 122 | 3-substituted 1H-indazole | 770 nM |
| 120 | 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | 5.3 µM |
| HT-37 | 4,6-disubstituted-1H-indazole-4-amine derivative | 0.91 µM |
Table 2: TDO Inhibitory Activity of Selected Indazole Derivatives
| Compound | Structure | TDO IC50 |
|---|---|---|
| HT-28 | 4,6-disubstituted-1H-indazole-4-amine derivative | 0.62 µM |
| HT-30 | 4,6-disubstituted-1H-indazole-4-amine derivative | 0.17 µM |
| HT-37 | 4,6-disubstituted-1H-indazole-4-amine derivative | 0.46 µM |
These findings underscore the versatility of the indazole scaffold in targeting enzymes beyond the kinome, particularly IDO1 and TDO, which are significant targets in the field of immuno-oncology.
Molecular Mechanisms of Action and Target Identification for N 1h Indazol 5 Yl 2 Methylbenzamide Analogues
Comprehensive Analysis of Kinase Inhibition Profiles by Indazole-Benzamide Derivatives
Derivatives built upon the indazole-benzamide core have been systematically optimized to achieve potent and selective inhibition of various protein kinases. By modifying substituents on both the indazole and benzamide (B126) rings, researchers have been able to tune the pharmacological activity of these compounds, targeting specific kinases involved in critical disease pathways.
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells. researchgate.net Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and lead to constitutive kinase activation, promoting uncontrolled cell proliferation. researchgate.netnih.gov
A series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives have been developed as potent FLT3 inhibitors. nih.gov These compounds were designed through structural optimization of previous inhibitors and have shown significant activity against both wild-type FLT3 and its drug-resistant mutants. nih.govhanyang.ac.kr One of the most potent compounds, 8r , demonstrated strong inhibitory activity against FLT3 (IC₅₀ = 41.6 nM), as well as the FLT3-ITD (IC₅₀ = 22.8 nM) and FLT3-D835Y (IC₅₀ = 5.64 nM) mutants. hanyang.ac.kr Notably, these type II inhibitors were often more potent against the FLT3-TKD mutants associated with secondary drug resistance. hanyang.ac.kr
Further optimization of the benzimidazole-indazole skeleton led to the discovery of compound 22f , which exhibited exceptionally potent inhibitory activity against FLT3 (IC₅₀ = 0.941 nM) and the resistant FLT3/D835Y mutant (IC₅₀ = 0.199 nM). nih.gov This compound also displayed strong anti-proliferative effects in AML cell lines. nih.gov
Table 1: Inhibitory Activity of Indazole Analogues against FLT3 and its Mutants
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 8r | FLT3 (wild-type) | 41.6 |
| FLT3-ITD (W51) | 22.8 | |
| FLT3-TKD (D835Y) | 5.64 | |
| 22f | FLT3 (wild-type) | 0.941 |
Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription. It functions as a CDK-activating kinase (CAK) and is also a component of the general transcription factor TFIIH, which phosphorylates RNA polymerase II. Due to these essential roles, CDK7 has become an attractive target in oncology.
Recent research has identified novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as potent inhibitors of CDK7. Through rational design and medicinal chemistry efforts, a representative compound, B2 , was developed that potently inhibited CDK7 with an IC₅₀ value of 4 nM. This compound also demonstrated high selectivity over other cyclin-dependent kinases, highlighting the potential of the indazole-benzamide scaffold for developing targeted CDK7 inhibitors.
Table 2: Inhibitory Activity of Indazole Analogue against CDK7
| Compound | Target | IC₅₀ (nM) |
|---|
| B2 | CDK7 | 4 |
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical dual-specificity kinase that governs the spindle assembly checkpoint, a crucial mechanism that ensures proper chromosome segregation during mitosis. The accurate functioning of this checkpoint prevents aneuploidy, a common characteristic of cancer cells.
A novel chemical class of TTK inhibitors was established based on an indazole core with key sulfamoylphenyl and acetamido moieties. A screening and systematic optimization campaign led to the identification of CFI-400936 (an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide derivative), which proved to be a potent inhibitor of TTK with an IC₅₀ of 3.6 nM. This compound demonstrated good selectivity against a panel of other human kinases and showed effective activity in cell-based assays, underscoring the utility of the indazole structure in targeting mitotic kinases.
Table 3: Inhibitory Activity of Indazole Analogue against TTK
| Compound | Target | IC₅₀ (nM) |
|---|
| CFI-400936 | TTK | 3.6 |
The transforming growth factor-β (TGF-β) signaling pathway is involved in a wide array of cellular processes, and its dysregulation can contribute to the development of cancers and fibrotic diseases. The TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), is the primary transducer of TGF-β signals and represents a key therapeutic target.
A novel series of compounds featuring an indazole moiety linked to an imidazole (B134444) ring has been identified as potent ALK5 inhibitors. Specifically, N-(3-fluorobenzyl)-4-(1-(methyl-d₃)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (compound 11) was synthesized and showed potent inhibitory effects in a cellular assay with an IC₅₀ of 3.5 ± 0.4 nM. nih.gov The strategic design of this molecule highlights how the indazole scaffold can be incorporated into more complex structures to effectively and potently modulate the ALK5 kinase. nih.gov
Table 4: Inhibitory Activity of Indazole Analogue against ALK5
| Compound | Target | IC₅₀ (nM) |
|---|
| Compound 11 | ALK5 (cellular assay) | 3.5 |
Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It is a crucial node in signaling pathways activated by pro-inflammatory cytokines like TNF-α and IL-1, playing a key role in inflammation and cell survival.
While direct inhibition of TAK1 by N-(1H-indazol-5-yl)-2-methylbenzamide analogues is not extensively documented, related structures have shown significant promise. Research has demonstrated that strategic substitution of an imidazo[1,2-b]pyridazine (B131497) core with both a morpholine (B109124) and an indazole moiety affords excellent TAK1 inhibitors. rsc.org A lead compound from this series, compound 26 , potently inhibited the enzymatic activity of TAK1 with an IC₅₀ of 55 nM. rsc.org This finding suggests that the indazole ring is a valuable pharmacophore for engaging the TAK1 active site and that indazole-benzamide derivatives could potentially be designed to target this kinase. rsc.org
Table 5: Inhibitory Activity of Indazole-Containing Analogue against TAK1
| Compound | Scaffold | Target | IC₅₀ (nM) |
|---|
| Compound 26 | Imidazo[1,2-b]pyridazine-indazole | TAK1 | 55 |
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays an essential role in signal transduction downstream of various immunoreceptors, including B-cell receptors and Fc receptors. As a critical mediator of allergic and inflammatory responses, as well as B-cell proliferation, Syk has become an important target for autoimmune diseases, inflammatory disorders, and certain hematological cancers.
Currently, there is a lack of specific published research detailing the inhibitory activity of this compound analogues against Spleen Tyrosine Kinase. While the indazole-benzamide scaffold has proven versatile in targeting other tyrosine kinases like FLT3, its potential for modulating Syk signaling remains an area for future investigation.
Molecular Binding Modes and Protein-Ligand Interaction Fingerprints (e.g., Hydrogen Bonding Networks, Pi-Pi Stacking Interactions, Hydrophobic Contacts)
The interaction of this compound and its analogues with their protein targets is governed by a complex interplay of non-covalent forces. Analysis of crystallographic data from structurally related indazole compounds reveals a characteristic fingerprint of interactions essential for molecular recognition and binding affinity. These interactions primarily include the formation of robust hydrogen bonding networks, favorable π-π stacking, and various hydrophobic and weak C–H⋯O/N contacts.
Hydrogen Bonding Networks: Hydrogen bonds are a cornerstone of the binding mode for indazole-based ligands. The indazole core and the benzamide side chain both contain functional groups that can act as hydrogen bond donors and acceptors, leading to specific and directional interactions with amino acid residues in a protein's active site.
Crystal structure analyses of indazole analogues consistently show the formation of extensive hydrogen-bonding networks. For instance, the amide or sulfonamide N-H group is a potent hydrogen bond donor. In the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, molecules are connected by N—H⋯O hydrogen bonds. nih.gov Similarly, studies on N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide and 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide reveal intermolecular N—H⋯O and N—H⋯N hydrogen bonds, respectively, which are crucial for forming stable, networked structures. nih.govnih.gov
| Compound Name | Interaction Type | Donor | Acceptor | Reference |
|---|---|---|---|---|
| N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide | Strong H-Bond | N-H (Sulfonamide) | O (Sulfonyl) | nih.govresearchgate.net |
| 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide | Strong H-Bond | N-H (Sulfonamide) | N (Indazole) | nih.gov |
| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | Strong H-Bond | N-H (Sulfonamide) | O (Sulfonyl) | nih.gov |
| 1-(6-Nitro-1H-indazol-1-yl)ethanone | Weak H-Bond | C-H (Aromatic) | O (Nitro/Acetyl) | iucr.orgresearchgate.net |
| 1-(6-Nitro-1H-indazol-1-yl)ethanone | Weak H-Bond | C-H (Aromatic) | N (Indazole) | iucr.orgresearchgate.net |
| 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide | Weak H-Bond | C-H (Methyl) | O (Sulfonyl) | nih.gov |
Pi-Pi Stacking Interactions: The planar, aromatic nature of the indazole ring system is highly conducive to forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions are a significant driving force for binding and are critical for correctly orienting the ligand within the hydrophobic regions of the binding pocket. nih.gov
In the crystal structure of 1-(6-nitro-1H-indazol-1-yl)ethanone, molecules are associated through π-stacking, with centroid-to-centroid distances of 3.892 Å, demonstrating the inherent tendency of the indazole moiety to engage in such interactions. iucr.orgresearchgate.net These stacking forces can occur in parallel-displaced or T-shaped (edge-to-face) arrangements and contribute substantially to the binding free energy. The benzamide portion of the molecule can also participate in similar aromatic interactions, further anchoring the ligand to its target. researchgate.net
| Compound/System | Interaction Detail | Significance | Reference |
|---|---|---|---|
| 1-(6-Nitro-1H-indazol-1-yl)ethanone | Association of molecules in crystal layers via π-stacking. | Stabilizes the three-dimensional crystal network. | iucr.orgresearchgate.net |
| General Indazole Derivatives | Weak π–π contacts observed between pyrazole (B372694) rings of adjacent molecules. | Contributes to crystal packing and molecular association. | researchgate.net |
| Imidazole-based systems | Formation of stable π–π stacked dimers. | Can create efficient conductance pathways and enhance intermolecular interactions. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies and Rational Design of N 1h Indazol 5 Yl 2 Methylbenzamide Scaffolds
Systematic Exploration of Substituent Effects on the Indazole Ring
The indazole ring is a critical component of the pharmacophore, often engaging in key hydrogen bonding interactions within the hydrophobic pockets of target proteins. researchgate.net Its electronic and steric profile can be fine-tuned through substitution to enhance these interactions.
The position and electronic nature of substituents on the indazole ring profoundly impact biological activity. Strategic placement of electron-withdrawing or electron-donating groups can modulate the pKa of the indazole nitrogens and influence binding affinity.
For instance, in the development of 2-phenyl-2H-indazole-7-carboxamides as inhibitors of poly(ADP-ribose) polymerase (PARP), extensive SAR exploration revealed that introducing a fluorine atom at the 5-position of the indazole ring was a key modification. nih.gov This led to the identification of an analog with excellent PARP enzyme inhibition (IC₅₀ = 4 nM) and potent anti-proliferative activity in BRCA-1 deficient cancer cell lines. nih.gov The electron-withdrawing nature of the fluorine atom at this position likely enhances critical interactions within the enzyme's active site.
Similarly, modifying the 5-position by introducing a nitro group (an electron-withdrawing group) and subsequently reducing it to an amine (an electron-donating group) are common strategies to probe the electronic requirements of a target. mdpi.com These modifications dramatically alter the local electron density and hydrogen-bonding capacity of the indazole core, leading to significant variations in biological response. The data below illustrates how such modifications on the indazole ring can influence inhibitory activity.
| Compound ID | Indazole Ring Modification | Target | Activity (IC₅₀) |
| Analog A | 5-Fluoro | PARP | 4 nM nih.gov |
| Analog B | 5-Nitro | MAPK1 (Precursor) | - mdpi.com |
| Analog C | 5-Amino | MAPK1 (Precursor) | - mdpi.com |
| Analog D | Unsubstituted | FGFRs | 90 µM nih.gov |
This table is interactive. Click on headers to sort.
The indazole nucleus exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. nih.govnih.gov Alkylation of the indazole nitrogen results in either N-1 or N-2 substituted isomers, and the regioselectivity of this reaction is influenced by factors such as the steric and electronic properties of other ring substituents. nih.govresearchgate.net For example, the presence of electron-withdrawing groups at the C7 position can favor the formation of the N-2 regioisomer. researchgate.net
The choice between N-1 and N-2 substitution is a critical determinant of the molecule's three-dimensional geometry and its subsequent biological activity. The substituent on the nitrogen can introduce new steric constraints or favorable interactions with the target protein. In a series of N-substituted prolinamido indazoles designed as Rho-kinase inhibitors, the stereochemistry of the substituent at the N-1 position was found to be crucial for activity. The S-isomer of one compound displayed significantly better activity (IC₅₀ = 0.42 μM) compared to its R-isomer (IC₅₀ = 7.32 μM), highlighting the sensitivity of the biological target to the spatial arrangement of the N-substituent. nih.gov
The biological profiles of N-1 and N-2 isomers can differ substantially, making regioselective synthesis a key goal in the optimization of indazole-based compounds. nih.govnih.gov
Elucidation of the Role of the Benzamide (B126) Moiety and its Substitutions
The benzamide portion of the scaffold typically serves to position key functional groups and establish additional binding interactions, such as hydrogen bonds and van der Waals forces, with the target protein.
SAR studies on the benzoyl phenyl ring are crucial for optimizing potency and selectivity. In the development of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists, specific substitution patterns on the benzamide ring were found to be highly effective. nih.gov
A key finding was that the introduction of a methoxy (B1213986) group at the para- (4-) position of the benzoyl ring consistently enhanced agonist potency. Further exploration revealed that combining this electron-donating group with an electron-withdrawing fluorine atom at the ortho- (2-) position led to one of the most potent compounds in the series. The resulting compound, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, exhibited an EC₅₀ of 0.041 μM. nih.gov This demonstrates that a precise electronic and steric arrangement on the benzoyl ring is necessary for optimal receptor activation. Similarly, in the design of inhibitors targeting the bacterial cell division protein FtsZ, a 2,6-difluorobenzamide (B103285) moiety was identified as optimal for forming essential hydrogen bonds with the target. mdpi.com
| Compound ID | Benzoyl Phenyl Ring Substitutions | Target | Activity (EC₅₀) |
| Analog E | 4-Methoxy | GPR35 | 0.059 µM nih.gov |
| Analog F | 2-Fluoro, 4-Methoxy | GPR35 | 0.041 µM nih.gov |
| Analog G | Unsubstituted | GPR35 | >10 µM nih.gov |
This table is interactive. Click on headers to sort.
The amide linker itself is a structurally vital component, acting as a rigidifying element and providing crucial hydrogen bond donor and acceptor capabilities. The regiochemistry of this linker can be paramount to biological function. In a study of indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels, the specific amide connectivity was found to be critical. The indazole-3-carboxamide regioisomer was a potent inhibitor of calcium influx with a sub-micromolar IC₅₀. In stark contrast, the corresponding reverse amide isomer was completely inactive, even at concentrations up to 100 μM. nih.gov This finding underscores the directional importance of the amide bond's N-H and C=O vectors for target engagement.
Modifications to alkyl substituents on the benzoyl ring, such as the 2-methyl group in the parent scaffold, are also a key area of SAR. The replacement of a methyl group with a cyclopropyl (B3062369) ring is a common bioisosteric strategy in medicinal chemistry. This change introduces conformational rigidity, alters the lipophilicity, and can protect the molecule from metabolic degradation at that position, often leading to improved potency and pharmacokinetic profiles.
Rational Design Through Linker Modifications and Their Influence on Potency, Selectivity, and Target Engagement (e.g., thioether linkages)
Rational design often involves making significant structural changes to the scaffold's linker to probe the requirements of the biological target's binding site. Replacing the planar, hydrogen-bonding amide linker (-CO-NH-) with a non-planar, flexible, and more hydrophobic linker, such as a thioether (-S-), dramatically alters the molecule's conformational possibilities and physicochemical properties.
This type of modification is employed to overcome unproductive binding modes or to explore new interactions within the target protein. If the planarity of the amide is sterically disfavored or its hydrogen-bonding capacity is not required or detrimental, a thioether linkage might allow the indazole and benzamide moieties to adopt a more favorable orientation for binding. This can lead to enhanced potency or a shift in selectivity toward a different biological target. The design of molecules like 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide exemplifies this strategy, where the thioether linker provides a distinct spatial and electronic relationship between the two core aromatic systems compared to the parent amide. While direct SAR comparison data is limited, the principle of linker modification is a powerful tool for navigating and optimizing ligand-protein interactions. mdpi.comresearchgate.net
Stereochemical Considerations and Their Impact on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of medicinal chemistry, as the interaction between a drug and its biological target is highly dependent on their respective shapes. The specific orientation of functional groups can dramatically influence binding affinity, efficacy, and metabolic stability. While specific stereochemical studies on N-(1H-indazol-5-yl)-2-methylbenzamide itself are not detailed in the available literature, the principles derived from analogous structures underscore the importance of this aspect in drug design.
The introduction of chiral centers into the this compound scaffold or its derivatives would result in the formation of enantiomers or diastereomers. It is a well-established principle that different stereoisomers of a compound can have vastly different biological activities. nih.govnih.gov One isomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable off-target effects. For instance, studies on oleandomycin (B1677203) derivatives have shown that altering the stereochemistry at specific carbon atoms can significantly impact both antibacterial and anti-inflammatory activity, sometimes leading to novel derivatives with a more desirable activity profile. nih.gov
Therefore, in the rational design of derivatives based on the this compound scaffold, any modification that creates a stereocenter would necessitate the synthesis and evaluation of individual, stereochemically pure isomers. This allows for a precise understanding of the structure-activity relationship and the identification of the optimal stereoisomer for further development.
Table 1: Conceptual Impact of Stereoisomers on Biological Activity for a Hypothetical Derivative
| Stereoisomer | Target Binding Affinity (IC₅₀) | Selectivity Profile | Metabolic Stability |
| R-Isomer | High (e.g., 10 nM) | High for Target A vs. B | Moderate |
| S-Isomer | Low (e.g., >1000 nM) | Poor for Target A vs. B | High |
| Racemic Mixture | Moderate (e.g., 20 nM) | Moderate | Variable |
Pharmacophore Modeling and Ligand-Based Design Approaches for Optimizing Biological Activity
Pharmacophore modeling and ligand-based design are powerful computational strategies in drug discovery, particularly when the three-dimensional structure of the biological target is not available. dovepress.com These methods involve identifying the key structural features (the pharmacophore) that are essential for a molecule to exert a specific biological effect. dovepress.comugm.ac.id The pharmacophore model represents the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings that are critical for molecular recognition at the target's binding site. dovepress.commdpi.com
For scaffolds related to this compound, ligand-based design has been instrumental. In the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, structural optimization of related compounds revealed that the indazole fragment could function as a crucial "hinge binder" within the ATP-binding pocket of the kinase. hanyang.ac.kr The design process for these inhibitors involved modifying a quinazoline (B50416) core while retaining the indazole moiety, leading to potent derivatives. hanyang.ac.kr
Pharmacophore models for indazole-containing compounds typically highlight several key interaction points:
Hydrogen Bonding: The N-H of the indazole ring and the N-H of the amide linker are often identified as critical hydrogen bond donors, forming interactions with the backbone of the target protein. hanyang.ac.kr
Aromatic/Hydrophobic Interactions: The fused ring system of the core scaffold (e.g., benzimidazole (B57391) in related structures) frequently engages in π-π stacking or hydrophobic interactions with phenylalanine residues in the active site. hanyang.ac.kr
Additional Acceptors and Donors: Substituents on the benzamide portion can introduce additional hydrogen bond acceptors or donors, further anchoring the ligand in the binding pocket and enhancing potency. hanyang.ac.kr
These models serve as 3D queries for virtual screening of compound libraries to identify novel hits or to guide the synthesis of new derivatives with improved activity. dovepress.comugm.ac.id
Table 2: Common Pharmacophoric Features in Indazole-Based Inhibitors
| Pharmacophoric Feature | Role in Binding | Example Interaction Site | Source |
| Indazole N-H | Hydrogen Bond Donor | Hinge region of kinase ATP pocket (e.g., Cys694) | hanyang.ac.kr |
| Amide N-H | Hydrogen Bond Donor | Forms hydrogen bonds with catalytic loop residues (e.g., Asp829) | hanyang.ac.kr |
| Fused Ring System | Hydrophobic & Aromatic Interactions | Interacts with phenyl side chains (e.g., Phe691, Phe830) | hanyang.ac.kr |
| Substituent Groups | Hydrophobic/Additional H-Bonds | Occupies specific sub-pockets to enhance affinity and selectivity | hanyang.ac.kr |
Strategies for Enhancing Selectivity and Overcoming Resistance Mechanisms
A primary goal in the design of therapeutic agents is to maximize efficacy against the intended target while minimizing effects on other biomolecules. This requires strategies to enhance selectivity and to anticipate and overcome potential drug resistance.
Enhancing Selectivity:
Achieving high selectivity is critical for reducing off-target toxicities. Rational drug design can improve selectivity by exploiting subtle differences between the desired target and related proteins, such as isoforms or members of the same protein family. nih.gov For kinase inhibitors, a common application for indazole-based scaffolds, selectivity can be achieved by:
Targeting Unique Conformations: Designing inhibitors that bind to and stabilize an inactive conformation of the target kinase (Type II inhibitors) can confer selectivity, as the inactive state is often more structurally diverse among kinases than the active state. bohrium.com
Exploiting Non-Conserved Residues: Modifications to the inhibitor scaffold can be made to form specific interactions with non-conserved amino acid residues in the binding pocket, thereby favoring binding to the intended target over others that lack these residues. nih.gov
Tuning Electrostatic Properties: Optimizing the charge distribution of an inhibitor can enhance its electrostatic complementarity with the target's active site, a property that can differ significantly even between closely related proteins. nih.gov
In a study of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives, the most potent compound, 8r , demonstrated not only strong inhibitory activity against FLT3 but also a high selectivity profile when tested against a panel of 42 other protein kinases. bohrium.com
Table 3: Methodologies for Improving Inhibitor Selectivity
| Strategy | Rationale |
| Exploit Allosteric Sites | Binding to sites other than the highly conserved active site can provide greater selectivity. |
| Target Inactive Conformations | Inactive (DFG-out) conformations are more structurally diverse among kinases than active ones. |
| Optimize van der Waals Contacts | Tailoring the inhibitor's shape to fit the unique topology of the target's binding site. |
| Displace Key Water Molecules | Exploiting differences in the location and thermodynamics of water molecules in the binding sites of different targets. nih.gov |
Overcoming Resistance Mechanisms:
The emergence of drug resistance is a major challenge that can render therapies ineffective. Resistance often arises from mutations in the target protein that weaken inhibitor binding or from cellular mechanisms that reduce the effective concentration of the drug, such as activation of efflux pumps. nih.govmdpi.comnih.gov Strategies to overcome resistance include:
Designing Mutation-Resistant Inhibitors: Developing compounds that bind to highly conserved regions of the target that are essential for its function and thus less likely to mutate.
Inhibiting Multiple Target Conformations: Flexible inhibitors that can adapt to the conformational changes caused by resistance mutations may retain their efficacy.
Targeting Resistance Mutants: A key strategy is to specifically design inhibitors that are potent against the most common drug-resistant mutants. For example, in the development of FLT3 inhibitors, derivatives of the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl scaffold were found to be more potent against FLT3 mutants associated with clinical drug resistance. bohrium.com This suggests that the scaffold is a promising starting point for developing next-generation inhibitors that can overcome this challenge.
Table 4: Resistance Mechanisms and Corresponding Design Strategies
| Resistance Mechanism | Design Strategy to Overcome Resistance |
| Target Mutation (Gatekeeper, etc.) | Design inhibitors that do not rely on interaction with the mutable residue or that can accommodate the mutated side chain. |
| Enzymatic Inactivation | Modify the inhibitor at the site of enzymatic action to block metabolism (e.g., adding blocking groups like fluorine). mdpi.com |
| Efflux Pump Upregulation | Develop compounds that are not substrates for efflux pumps or co-administer with efflux pump inhibitors. nih.govnih.gov |
| Target Overexpression | Develop highly potent inhibitors that can be effective even when the target concentration is elevated. |
Computational Approaches and Molecular Modeling in the Research of N 1h Indazol 5 Yl 2 Methylbenzamide
Molecular Docking Simulations for Prediction and Analysis of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com This method is fundamental in rational drug design for elucidating the binding mode of potential inhibitors and understanding the structural basis of their activity. biotech-asia.org
In the study of indazole derivatives, molecular docking simulations are employed to identify key amino acid interactions within the active site of a target protein. researchgate.netscispace.com These simulations calculate a "docking score," which estimates the binding affinity (e.g., in kcal/mol), allowing for the ranking of different compounds. biotech-asia.org For instance, docking studies on indazole scaffolds designed as VEGFR-2 inhibitors revealed crucial hydrogen bonds and hydrophobic interactions that govern their inhibitory activity. biotech-asia.orgnih.gov Similarly, research on other derivatives has used docking to predict binding to targets like Cyclooxygenase-2 (COX-2). researchgate.netscispace.com
The primary outputs of these simulations are the binding pose and the specific interactions formed. These interactions are critical for affinity and selectivity and are typically categorized as shown in the table below.
| Interaction Type | Description | Example Residues in Indazole Derivative Studies |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. | Glu828, Ile856, Lys826 biotech-asia.org |
| Hydrophobic Interactions | Forces that drive nonpolar molecules or parts of molecules to aggregate in an aqueous environment. | Tyr1130, Pro937, Leu1002 biotech-asia.org |
| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Trp827, Phe829 biotech-asia.org |
| π-Alkyl Interactions | Interactions between a π system (aromatic ring) and an alkyl group. | Val523, Ala527 researchgate.net |
By analyzing these interactions, medicinal chemists can rationally design modifications to the N-(1H-indazol-5-yl)-2-methylbenzamide scaffold to enhance binding affinity and, consequently, biological activity.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked complex and to refine the calculation of binding energetics. scispace.comnih.gov
For indazole derivatives, MD simulations are typically performed after docking to validate the predicted binding pose. nih.govbohrium.com A simulation running for a duration of nanoseconds (e.g., 50 ns) can reveal whether the ligand remains stably bound within the active site or if it dissociates. bohrium.com Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, typically of the protein backbone and the ligand, from their initial docked state. A stable, low RMSD value over time suggests a stable binding complex. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding.
Binding Free Energy Calculation: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which accounts for factors like solvation and entropy. researchgate.net
MD simulations have been crucial in confirming the stability of indazole derivatives in the active sites of enzymes like COX-2 and various kinases, providing a higher level of confidence in the predicted binding modes. researchgate.netnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis.
For scaffolds related to indazole-benzamide, 3D-QSAR studies are particularly informative. nih.gov In a typical 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around them are calculated. These fields are then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS). nih.govresearchgate.net
The results are often visualized as contour maps:
Steric Contour Maps: Indicate regions where bulky groups increase (green contours) or decrease (yellow contours) activity.
Electrostatic Contour Maps: Show regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity.
Studies on indazole derivatives as HIF-1α inhibitors have successfully used 3D-QSAR to generate such maps, providing a structural framework to guide the design of new inhibitors with improved potency. nih.gov These models, once validated statistically, serve as powerful tools for optimizing lead compounds. nih.govnih.gov
Virtual Screening and Fragment-Based Drug Design Methodologies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on docking a library of compounds into the target's active site, or ligand-based, using the structure of a known active compound to find similar molecules. nih.gov For the indazole-benzamide chemical space, virtual screening can be used to explore vast virtual libraries to find novel derivatives with potential activity against a specific target. researchgate.net
Fragment-Based Drug Design (FBDD) is a related methodology that begins by screening libraries of small molecular fragments. Once low-affinity but high-efficiency fragments are identified, they can be optimized and grown or linked together to produce a high-affinity lead compound. nih.gov Research on novel indazole derivatives as HDAC inhibitors has successfully utilized fragment-based virtual screening to design potent molecules. nih.gov This approach is particularly powerful for developing novel chemical matter by building potent leads from the ground up.
| Methodology | Description | Application to Indazole-Benzamide Research |
| Virtual Screening | High-throughput computational screening of large compound databases to identify potential "hits". | To identify novel indazole-benzamide derivatives from commercial or proprietary libraries that may bind to a new therapeutic target. |
| Fragment-Based Drug Design (FBDD) | Screening of low-molecular-weight fragments, followed by optimization and linking to create a potent lead. | To use the indazole or benzamide (B126) moiety as a core fragment and computationally identify complementary fragments to build novel inhibitors. nih.gov |
In Silico Prediction of Pharmacokinetic Parameters relevant to Drug Discovery
A compound's efficacy depends not only on its interaction with the target but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govcambridge.org Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. srce.hrnih.gov In silico ADME models use a compound's structure to predict its physicochemical and pharmacokinetic properties. slideshare.net
While specific data for this compound is excluded, the general approach involves using computational models to predict key parameters relevant to the druggability of any compound series. These models range from simple empirical rules to complex machine learning algorithms. nih.gov
Key ADME parameters predicted computationally include:
Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB). nih.gov
Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4).
Excretion: Prediction of renal clearance.
Physicochemical Properties: Lipophilicity (logP), solubility, and pKa.
These predictions help researchers to design compounds with a balanced profile of potency and favorable drug-like properties. srce.hrnih.gov
Cheminformatics and Data Mining Strategies for Identifying Promising Indazole-Benzamide Chemical Space
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. nih.gov For the indazole-benzamide scaffold, these strategies are used to explore the "chemical space"—a conceptual space encompassing all possible molecules and their properties. semanticscholar.orgscispace.com
Data mining and cheminformatic analyses of indazole derivatives can:
Analyze Structure-Activity Relationships (SAR): By analyzing data from high-throughput screening, it is possible to identify structural motifs within the indazole-benzamide class that are consistently associated with activity. nih.gov
Assess Molecular Diversity: These tools can analyze the structural diversity of a library of synthesized compounds to ensure broad coverage of the relevant chemical space. semanticscholar.org
Visualize Chemical Space: Techniques like Principal Component Analysis (PCA) are used to project the high-dimensional property space of molecules onto a 2D or 3D plot. scispace.com This visualization helps researchers identify populated and unexplored regions of the indazole-benzamide chemical space, guiding the design of novel compounds with unique properties. nih.gov
By systematically analyzing existing data, cheminformatics strategies help to make informed decisions about which new indazole-benzamide derivatives to synthesize to maximize the chances of discovering a successful drug candidate.
Future Directions and Research Perspectives for N 1h Indazol 5 Yl 2 Methylbenzamide Derivatives
Exploration of Novel Therapeutic Indications and Underexplored Disease Areas
While indazole derivatives have been extensively studied in oncology, their unique structural and chemical properties suggest potential applications in a wider range of diseases. Future research should focus on systematically screening N-(1H-indazol-5-yl)-2-methylbenzamide derivatives against targets implicated in underexplored and challenging disease areas.
Neurodegenerative Diseases: The indazole scaffold has shown potential in the context of Alzheimer's disease by targeting enzymes like cholinesterase and BACE1. tandfonline.comnih.gov Derivatives of this compound could be rationally designed and evaluated for their ability to modulate targets relevant to neurodegeneration, such as protein kinases involved in tau pathology or enzymes related to amyloid-beta processing.
Cardiovascular and Metabolic Diseases: Indazole derivatives have demonstrated beneficial effects against cardiovascular conditions such as arrhythmia, thrombosis, and hypertension. nih.gov Research into this compound analogues could uncover novel agents for treating conditions like atherosclerosis, diabetic nephropathy, or heart failure by targeting relevant kinases or receptors. nih.gov
Inflammatory and Autoimmune Disorders: Given the role of various kinases in inflammatory signaling pathways, there is a strong rationale for exploring the anti-inflammatory potential of this compound class. Benzydamine, an indazole-containing drug, is already used as a non-steroidal anti-inflammatory agent. nih.gov
Infectious Diseases: The broad biological activity of indazoles includes antimicrobial and anti-HIV properties. researchgate.netnih.gov Screening libraries of this compound derivatives against a panel of bacterial, fungal, and viral pathogens could lead to the discovery of new anti-infective agents.
| Potential Therapeutic Area | Key Molecular Targets/Pathways | Rationale Based on Indazole Scaffold |
| Neurodegenerative Diseases | Cholinesterases, BACE1, Tau kinases (e.g., GSK-3β) | Demonstrated multi-target profile in Alzheimer's models. tandfonline.comnih.gov |
| Cardiovascular Diseases | Rho kinase, Beta-3 adrenergic receptor (β3-AR) | Known indazole derivatives show promise against hypertension and ischemia. nih.gov |
| Inflammatory Disorders | Cyclooxygenase (COX), Cytokine signaling kinases | The indazole nucleus is present in established anti-inflammatory drugs. nih.gov |
| Acute Myeloid Leukemia (AML) | Fms-like tyrosine kinase 3 (FLT3) and its mutants | Benzimidazole-indazole derivatives show potent inhibition of FLT3. researchgate.netnih.govnih.gov |
Development of Multi-Targeting or Polypharmacological Agents based on the Indazole-Benzamide Scaffold
The complexity of many diseases, such as cancer and Alzheimer's, often involves multiple pathological pathways. This has spurred interest in developing single chemical entities that can modulate several targets simultaneously, a concept known as polypharmacology. The indazole-benzamide scaffold is well-suited for this approach.
Researchers have successfully designed indazole derivatives that inhibit multiple targets, such as cholinesterase and BACE1 for Alzheimer's disease. tandfonline.comnih.gov In oncology, structure-based design has led to 3-amino-1H-indazol-6-yl-benzamides that potently inhibit multiple kinases like FLT3, c-Kit, and PDGFRα. nih.gov This strategy can overcome drug resistance that often arises from mutations in a single target kinase. nih.gov
Future efforts should focus on:
Rational Design: Utilizing structural biology and computational modeling to design this compound derivatives that can fit into the binding sites of multiple desired targets.
Kinome Profiling: Systematically screening potent compounds against large panels of kinases to identify their selectivity profiles and uncover potential off-target effects that could be therapeutically beneficial. nih.gov
Spectrum Selective Inhibition: Developing inhibitors that target a specific, desired spectrum of kinases to achieve a potent therapeutic effect while minimizing side effects. For instance, designing molecules that inhibit both wild-type and mutant forms of kinases like FLT3 in acute myeloid leukemia (AML). nih.govnih.gov
| Derivative Class | Primary Target(s) | Secondary Target(s) | Therapeutic Indication |
| 5-Substituted Indazoles | BACE1 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease nih.gov |
| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα | c-Kit | Cancer (e.g., Leukemia) nih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoles | FLT3 (wild-type) | FLT3-ITD, FLT3-TKD (mutants) | Acute Myeloid Leukemia (AML) nih.gov |
Integration of Advanced Synthetic Methodologies
To accelerate the discovery and development of novel this compound derivatives, the integration of advanced synthetic methodologies is crucial. These technologies offer improvements in efficiency, safety, and sustainability over traditional batch chemistry.
Flow Chemistry: This technology involves performing chemical reactions in a continuous stream rather than a flask. It offers enhanced control over reaction parameters, improved safety profiles for hazardous reactions (e.g., those involving azides or diazoketones), and efficient scalability. nih.govmtak.hu Flow reactors have been successfully used for the general synthesis of substituted indazoles, enabling the rapid production of multigram quantities of key intermediates. nih.govresearchgate.net
Automated Synthesis: The automation of chemical synthesis allows for the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies. This high-throughput approach can significantly shorten the timeline for lead optimization.
Green Chemistry Principles: Future synthetic routes should incorporate green chemistry principles to minimize environmental impact. ijarsct.co.ineijppr.com This includes the use of eco-friendly solvents (like water or ethanol), microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of efficient and recyclable catalysts. ijarsct.co.ineijppr.comrjptonline.orgchemmethod.comsphinxsai.com Research on related heterocyclic compounds like benzimidazoles has shown the successful application of these techniques, which can be adapted for the indazole-benzamide scaffold. rjptonline.orgchemmethod.com
Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Indazole-Benzamide Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions. jsr.orgjddtonline.infoorscience.ru These computational tools can be powerfully applied to the this compound scaffold.
Target Identification and Validation: AI algorithms can analyze biological and chemical data to identify and validate novel therapeutic targets for which indazole-benzamide derivatives might be effective. mymedicaldepartment.com
In Silico Screening and Design: ML models can screen virtual libraries of thousands of potential derivatives to predict their binding affinity for a target, prioritizing which compounds to synthesize. mymedicaldepartment.comsemanticscholar.org Generative models can even design entirely new molecules with desired properties from the ground up. semanticscholar.org
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained to predict the ADMET profiles of new indazole-benzamide derivatives early in the discovery process, reducing late-stage failures. jddtonline.info
Structure-Activity Relationship (SAR) Analysis: Computational studies, including molecular docking and molecular dynamics simulations, can provide insights into how these derivatives bind to their targets, guiding the rational design of more potent and selective compounds. bu.edu.egnih.govnih.gov
Collaborative Research Initiatives and Translational Research Potential in Preclinical Settings
Translating a promising chemical scaffold from the laboratory to the clinic requires a concerted effort involving multiple disciplines and organizations.
Collaborative Initiatives: Fostering collaborations between academic research groups, pharmaceutical companies, and specialized contract research organizations (CROs) will be essential. Such partnerships can provide access to specialized screening platforms, advanced preclinical models, and the expertise needed to navigate the complex drug development pipeline.
Translational Preclinical Models: The efficacy of novel this compound derivatives must be rigorously tested in relevant preclinical models. This includes in vitro cell-based assays (e.g., proliferation assays using cancer cell lines) and various in vivo animal models of disease (e.g., mouse models for polycystic kidney disease or cancer). nih.govnih.gov These studies are critical for establishing proof-of-concept and selecting lead candidates for further development.
Biomarker Discovery: Identifying and validating biomarkers can aid in patient selection for clinical trials and monitor the response to treatment. AI and ML can analyze clinical and multi-omics data to discover relevant biomarkers associated with the mechanism of action of these compounds. mymedicaldepartment.com
By pursuing these future directions, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the development of new and effective medicines for a range of human diseases.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(1H-indazol-5-yl)-2-methylbenzamide, and how can reaction yields be improved?
The synthesis of indazole-derived benzamides typically involves coupling reactions between activated benzoyl derivatives and substituted indazoles. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or PyBOP for efficient activation of the carboxylic acid group .
- Indazole functionalization : Substituents on the indazole ring (e.g., NH at position 1) require protection/deprotection strategies to avoid side reactions .
- Yield optimization : Reaction conditions (temperature, solvent polarity) significantly impact yields. For example, DMF or DCM as solvents and temperatures of 60–80°C improve yields for similar compounds (e.g., 38–84% yields reported for analogous indazole derivatives) .
Q. How should researchers interpret NMR data for structural validation of this compound?
Key NMR features include:
- H NMR :
- C NMR :
- Carbonyl (C=O) signals are observed at δ 165–170 ppm .
- Aromatic carbons in the indazole and benzamide rings show peaks between δ 115–150 ppm, with splitting patterns reflecting substitution .
Example: For N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinazolin-4-amine, the indazole NH appears at δ 13.45 ppm, and quinazoline carbons are at δ 156.3–158.4 ppm .
Q. What analytical techniques are recommended for assessing purity and stability of this compound?
- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (+0.1% TFA) to monitor purity (>95% threshold) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., -20°C for hygroscopic analogs) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Crystallization : Optimize solvent systems (e.g., DMSO/water or ethanol/water) to grow single crystals .
- Data collection/refinement : Use SHELX software (e.g., SHELXL-97) for structure solution. For example, in a related sulfonamide derivative, the indazole-benzamide dihedral angle was 47.92°, confirmed via SHELX refinement with R-factor = 0.042 .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize the crystal lattice .
Q. How do structural modifications (e.g., halogenation) impact the compound’s biological activity?
- Halogen effects : Chloro/fluoro substituents on the benzamide ring enhance lipophilicity and target binding (e.g., 3,4-dichloro analogs showed improved activity in antibacterial assays) .
- Indazole substitution : Position 3 substituents (e.g., aryl groups) modulate steric and electronic interactions with enzymes (e.g., kinase inhibition) .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., Wnt pathway inhibitors). For example, docking studies on benzamide derivatives achieved RMSD <2.0 Å compared to crystallographic poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
